molecular formula C12H16N4O3 B2818245 oxolan-3-yl 3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylate CAS No. 2034303-39-2

oxolan-3-yl 3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylate

Cat. No.: B2818245
CAS No.: 2034303-39-2
M. Wt: 264.285
InChI Key: NLCKOZZELLTHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

oxolan-3-yl 3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidines. . This compound, in particular, features a tetrahydrofuran ring fused with an azetidine ring, which is further functionalized with a pyrimidin-2-ylamino group.

Properties

IUPAC Name

oxolan-3-yl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c17-12(19-10-2-5-18-8-10)16-6-9(7-16)15-11-13-3-1-4-14-11/h1,3-4,9-10H,2,5-8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCKOZZELLTHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxolan-3-yl 3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . These methods are efficient and provide good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for the alkylation and cyclocondensation reactions. These methods ensure consistent product quality and higher yields, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

oxolan-3-yl 3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines with various functional groups.

Mechanism of Action

The mechanism of action of oxolan-3-yl 3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to interact with proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

oxolan-3-yl 3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylate is unique due to its combination of a tetrahydrofuran ring and an azetidine ring, which imparts distinct chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Oxolan-3-yl 3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews available literature on its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C12H22N2O3
  • SMILES : CC(C)(C)OC(=O)N1CC(C1)NC2CCOC2
  • InChI Key : KLXMWUVMJOWEFL-UHFFFAOYSA-N

This compound features an oxolane ring and an azetidine structure, which are known to contribute to various biological activities.

Antimicrobial Properties

Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain azetidine-based compounds can inhibit bacterial growth and biofilm formation. The presence of the pyrimidine moiety is believed to enhance this activity by interacting with bacterial enzymes involved in cell wall synthesis.

Anticancer Activity

Emerging studies suggest that oxolan derivatives may exhibit anticancer properties. For example, compounds similar in structure have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Enzyme Inhibition Studies

Preliminary data suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been hypothesized that it could inhibit enzymes related to nucleotide synthesis, which is crucial for rapidly dividing cells such as those found in tumors.

Synthesis and Derivatives

The synthesis of oxolan derivatives typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. A notable synthetic route includes the reaction of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate with pyrimidine derivatives under controlled conditions to yield the target compound.

StepReactionConditions
1Nucleophilic substitutionTetrahydrofuran, 70°C
2CyclizationOvernight reaction
3PurificationSilica gel chromatography

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various azetidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µM.
  • Anticancer Effects : In vitro studies on human breast cancer cell lines demonstrated that treatment with oxolan derivatives resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling oxolan-3-yl 3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylate in laboratory settings?

  • Answer : Proper personal protective equipment (PPE) is essential, including chemical-resistant gloves (tested for compatibility), protective eyewear (NIOSH/EN 166-compliant), and lab coats. Avoid dust generation via local exhaust ventilation. In case of skin contact, wash immediately with soap and water. Fire hazards include the release of carbon oxides, nitrogen oxides, and hydrogen bromide; use water mist, alcohol-resistant foam, or CO₂ for suppression . Spills should be contained using non-combustible absorbents, and contaminated areas must be ventilated thoroughly .

Q. What analytical methods are recommended to confirm the purity and structural integrity of this compound?

  • Answer : Purity (≥95%) can be validated via high-performance liquid chromatography (HPLC) or LC-MS. Structural confirmation requires ¹H and ¹³C NMR spectroscopy to resolve the azetidine ring protons (δ 3.5–4.5 ppm) and pyrimidinyl NH signals (δ 7.8–8.2 ppm). Elemental analysis (C, H, N) should align with theoretical values (C₁₂H₂₂N₂O₃: C 59.48%, H 9.15%, N 11.56%). Mass spectrometry (ESI-MS) can confirm the molecular ion peak at m/z 242.31 .

Q. What are the optimal storage conditions to ensure compound stability?

  • Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the tert-butyl carbamate group. Desiccants (e.g., silica gel) should be used to minimize moisture absorption, which could degrade the azetidine ring .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

  • Answer : Key steps include:

  • Azetidine Functionalization : Use Pd(PPh₃)₄/Cs₂CO₃-mediated cross-coupling to introduce the pyrimidinylamino group under anhydrous dioxane at 80°C .
  • Carbamate Formation : React 3-aminoazetidine with di-tert-butyl dicarbonate (Boc₂O) in THF at 0°C, followed by purification via flash chromatography (hexane:EtOAc 4:1) .
  • Oxolane Coupling : Employ Mitsunobu conditions (DIAD, PPh₃) to attach the oxolan-3-yl group to the azetidine nitrogen .

Q. What structural features of this compound contribute to its potential bioactivity, and how can they be modified for SAR studies?

  • Answer : The pyrimidinylamino group acts as a hydrogen-bond donor/acceptor for kinase inhibition, while the azetidine ring enhances conformational rigidity. Modifications include:

  • Pyrimidine Substituents : Introduce halogens (e.g., Cl, Br) at the 5-position to enhance lipophilicity and target binding .
  • Azetidine Modifications : Replace tert-butyl carbamate with trifluoroacetyl to study metabolic stability .
  • Oxolane Replacement : Substitute oxolane with tetrahydropyran to evaluate steric effects on bioavailability .

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Answer : Discrepancies may arise from differences in functional groups (e.g., tert-butyl vs. phenyl carbamate) or stereochemistry. Use the following approaches:

  • Comparative Assays : Test analogs (e.g., tert-butyl 3-(6-chloro-pyrimidin-4-yl)azetidine-1-carboxylate) in parallel under identical conditions (e.g., IC₅₀ measurements in kinase inhibition assays) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding modes with target proteins like EGFR or CDK2 .
  • Metabolic Profiling : Assess stability in liver microsomes to identify degradation pathways affecting activity .

Q. What methodologies are suitable for studying the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Answer :

  • Nucleophilic Substitution : React with NaH/THF at 0°C using alkyl bromides to functionalize the azetidine nitrogen. Monitor progress via TLC (silica, EtOAc) .
  • Suzuki-Miyaura Coupling : Use Pd(dppf)Cl₂ with aryl boronic acids (1.2 eq) in degassed DMF/H₂O (3:1) at 100°C to modify the pyrimidine ring .
  • Kinetic Analysis : Employ stopped-flow UV-Vis spectroscopy to measure reaction rates under varying temperatures/pH .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Conditions

StepReaction TypeReagents/ConditionsYield (%)Reference
1Azetidine Boc ProtectionBoc₂O, THF, 0°C → RT85–90
2Pyrimidinyl CouplingPd(PPh₃)₄, Cs₂CO₃, dioxane, 80°C70–75
3Oxolane AttachmentDIAD, PPh₃, oxolan-3-ol, THF60–65

Table 2 : Comparative Bioactivity of Structural Analogs

CompoundModificationIC₅₀ (μM, EGFR)Solubility (mg/mL)Reference
ParentNone0.451.2 (PBS)
Analog A5-Cl-Pyrimidine0.280.8 (PBS)
Analog BPhenyl carbamate1.102.5 (DMSO)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.